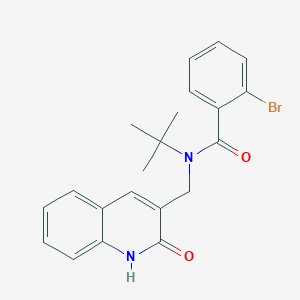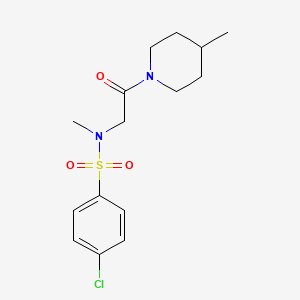
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of meclofenamic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, meclofenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the replication of viruses, and inhibit the growth of bacteria. It has also been shown to have a number of effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of meclofenamic acid for lab experiments is its wide range of pharmacological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as anti-cancer, anti-viral, and anti-bacterial properties. This makes it a useful tool for studying a wide range of biological processes.
However, there are also some limitations to the use of meclofenamic acid in lab experiments. One of the main limitations is its potential for toxicity. 2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been shown to have a number of side effects, including gastrointestinal disturbances, liver toxicity, and renal toxicity. It is therefore important to use caution when working with meclofenamic acid in the lab.
Zukünftige Richtungen
There are a number of potential future directions for research on meclofenamic acid. One area of interest is the development of new meclofenamic acid derivatives that have improved pharmacological properties. Another area of interest is the use of meclofenamic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of meclofenamic acid and its potential applications in a wide range of biological processes.
Synthesemethoden
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylanthranilic acid to form 2-(N-methyl-4-chlorobenzenesulfonamido) benzoic acid. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have a number of other effects, including anti-cancer, anti-viral, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-7-9-18(10-8-12)15(19)11-17(2)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOLHVERTBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




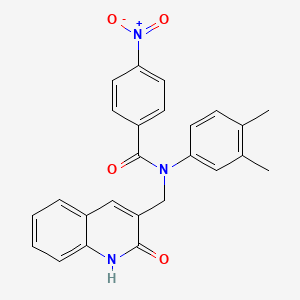
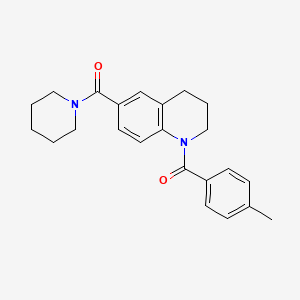


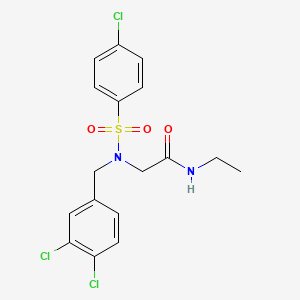
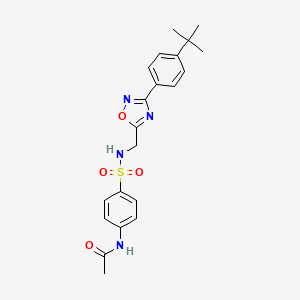

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
